1-Adamantyldiméthylamine

Vue d'ensemble

Description

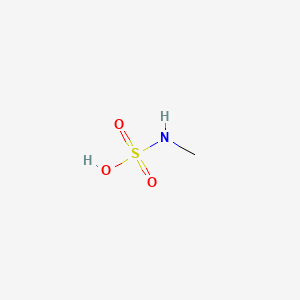

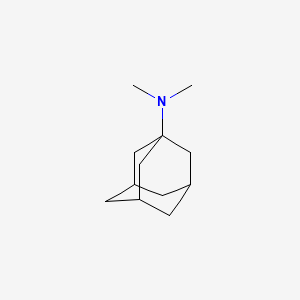

1-Adamantyldimethylamine, also known as N,N-Dimethyl-1-adamantylamine, is a chemical compound with the molecular formula C₁₂H₂₁N. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. This compound is known for its unique structural properties and has been studied for various applications in chemistry, biology, medicine, and industry .

Applications De Recherche Scientifique

Chemistry

In chemistry, 1-Adamantyldimethylamine is used as a building block for the synthesis of more complex molecules. Its rigid structure and stability make it an ideal candidate for creating novel compounds with unique properties .

Biology

In biological research, this compound has been studied for its potential as a ligand for sigma receptors. Sigma receptors are involved in various physiological processes, and 1-Adamantyldimethylamine has shown promise in modulating these receptors .

Medicine

Medically, derivatives of 1-Adamantyldimethylamine have been explored for their antiviral and antiparkinsonian properties. For example, amantadine, a related compound, is used to treat Parkinson’s disease and influenza .

Industry

In the industrial sector, 1-Adamantyldimethylamine is utilized in the production of high-performance polymers and materials. Its stability and rigidity contribute to the durability and strength of these materials .

Mécanisme D'action

Target of Action

It’s important to note that the targets of a compound are usually proteins or enzymes that the compound interacts with to exert its effects .

Mode of Action

The mode of action typically involves the compound’s interaction with its targets and the resulting changes .

Biochemical Pathways

Biochemical pathways are a series of chemical reactions occurring within a cell, and a compound can affect these pathways by interacting with one or more components of the pathway .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound .

Result of Action

These effects can range from changes in cellular function to alterations in the expression of certain genes .

Action Environment

Environmental factors can include pH, temperature, and the presence of other compounds .

Analyse Biochimique

Biochemical Properties

N,N-Dimethyl-1-adamantanamine plays a significant role in biochemical reactions, particularly in its interactions with sigma receptors. Sigma receptors are a unique class of receptors that modulate various proteins, including N-methyl-D-aspartate receptors and calcium ion channels . N,N-Dimethyl-1-adamantanamine has been shown to have a high affinity for sigma-1 receptors, which are widely distributed in the brain, spinal cord, and peripheral nerves . The interaction between N,N-Dimethyl-1-adamantanamine and sigma-1 receptors can influence various biochemical pathways, including those involved in neuronal protection, analgesia, and the treatment of drug abuse .

Cellular Effects

N,N-Dimethyl-1-adamantanamine has been observed to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with sigma-1 receptors can modulate the activity of several proteins and ion channels, leading to changes in cellular function . For example, the activation of sigma-1 receptors by N,N-Dimethyl-1-adamantanamine can enhance the release of neurotransmitters and promote neuronal survival . Additionally, this compound has been shown to affect the expression of genes involved in cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of N,N-Dimethyl-1-adamantanamine involves its binding interactions with sigma-1 receptors. Upon binding to these receptors, the compound can modulate the activity of various ion channels and enzymes . This modulation can lead to the inhibition or activation of specific biochemical pathways, resulting in changes in gene expression and cellular function . For instance, the binding of N,N-Dimethyl-1-adamantanamine to sigma-1 receptors can inhibit the activity of certain ion channels, thereby reducing calcium influx and protecting neurons from excitotoxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Dimethyl-1-adamantanamine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. In vitro metabolic stability studies have shown that the compound undergoes extensive metabolism in rat liver microsomes, with the N-methyl group being a major site of metabolism . Despite this extensive metabolism, N,N-Dimethyl-1-adamantanamine has demonstrated a slight improvement in metabolic stability compared to other similar compounds . Long-term studies have also indicated that the compound can maintain its effects on cellular function over extended periods .

Dosage Effects in Animal Models

The effects of N,N-Dimethyl-1-adamantanamine vary with different dosages in animal models. Studies have shown that the compound exhibits significant anticonvulsant activity at low doses, with a therapeutic index much higher than that of other similar compounds . At higher doses, N,N-Dimethyl-1-adamantanamine can cause toxic or adverse effects, including neurotoxicity and ataxia . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

N,N-Dimethyl-1-adamantanamine is involved in several metabolic pathways, including the oxidation of the adamantyl moiety and the N-methyl group . The compound interacts with various enzymes, such as cytochrome P450 enzymes, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics of N,N-Dimethyl-1-adamantanamine .

Transport and Distribution

The transport and distribution of N,N-Dimethyl-1-adamantanamine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various tissues, including the brain and peripheral nerves . The interaction with transporters and binding proteins can affect the localization and accumulation of N,N-Dimethyl-1-adamantanamine, influencing its overall bioavailability and therapeutic efficacy .

Subcellular Localization

N,N-Dimethyl-1-adamantanamine exhibits specific subcellular localization, which can impact its activity and function. The compound is known to localize to certain cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct N,N-Dimethyl-1-adamantanamine to specific organelles . The subcellular localization of the compound can influence its interactions with biomolecules and its overall biochemical effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Adamantyldimethylamine can be synthesized through several methods. One common approach involves the alkylation of 1-adamantanamine with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

In industrial settings, the synthesis of 1-Adamantyldimethylamine often involves a one-pot process. This method utilizes catalysts and optimized reaction conditions to achieve high yields and efficiency. The process may include steps such as alkylation, purification, and crystallization to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

1-Adamantyldimethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert it into secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, secondary amines, and various substituted adamantane compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Amantadine: Used as an antiviral and antiparkinsonian agent.

Memantine: Used in the treatment of Alzheimer’s disease.

Rimantadine: Another antiviral compound related to amantadine.

Uniqueness

1-Adamantyldimethylamine stands out due to its specific structural modifications, which enhance its stability and reactivity. Compared to similar compounds, it offers unique advantages in terms of metabolic stability and receptor binding affinity .

Conclusion

1-Adamantyldimethylamine is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable tool for scientific research and industrial applications.

Propriétés

IUPAC Name |

N,N-dimethyladamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-13(2)12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBYCNFAXLUGBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893535 | |

| Record name | N,N-Dimethyl-1-adamantanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3717-40-6 | |

| Record name | (Dimethylamino)adamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3717-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-1-adamantanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-1-adamantanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions the use of β-Cyclodextrin and N,N-Dimethyl-1-adamantanamine in creating a pH-sensitive hydrogel. What is the role of N,N-Dimethyl-1-adamantanamine in this system, and how does its structure contribute to this function?

A1: In this study, N,N-Dimethyl-1-adamantanamine acts as the "guest" molecule in a host-guest system with β-Cyclodextrin as the "host." [] This interaction is crucial for the hydrogel's pH sensitivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.